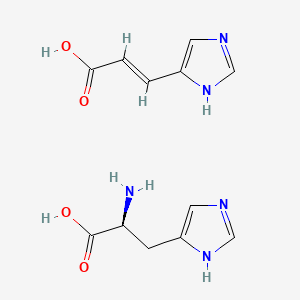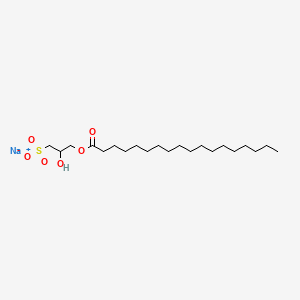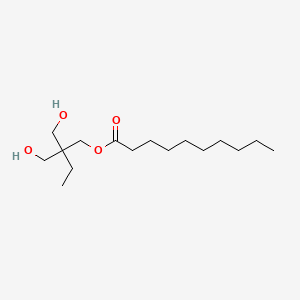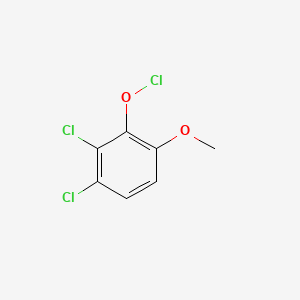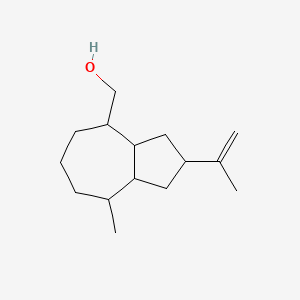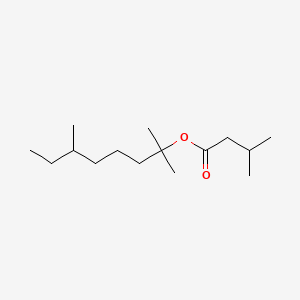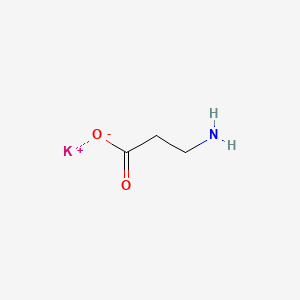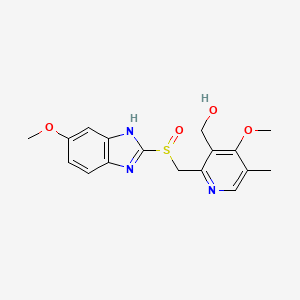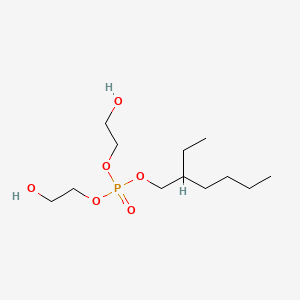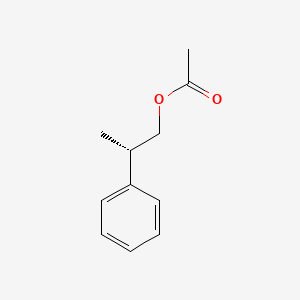
(S)-beta-Methylphenethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-beta-Methylphenethyl acetate is an organic compound that belongs to the class of esters. It is known for its pleasant, fruity aroma and is often used in the fragrance and flavor industries. The compound has a chiral center, making it optically active, and the (S)-enantiomer is the one of interest in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-beta-Methylphenethyl acetate typically involves the esterification of (S)-beta-Methylphenethyl alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor. This method ensures higher yields and purity of the product. The use of immobilized enzymes as catalysts in the esterification process is also gaining popularity due to its eco-friendly nature and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-beta-Methylphenethyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to (S)-beta-Methylphenethyl alcohol and acetic acid.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed
Hydrolysis: (S)-beta-Methylphenethyl alcohol and acetic acid.
Reduction: (S)-beta-Methylphenethyl alcohol.
Substitution: Depending on the nucleophile, various substituted phenethyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-beta-Methylphenethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential pheromonal activity in insects and other organisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of (S)-beta-Methylphenethyl acetate largely depends on its application. In biological systems, it may interact with olfactory receptors, triggering a sensory response. In chemical reactions, its reactivity is governed by the ester functional group, which can undergo nucleophilic attack, leading to various transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: Another ester with a fruity aroma, commonly used as a solvent.
Methyl acetate: A simpler ester, also used as a solvent and in the fragrance industry.
Propyl acetate: Similar in structure and used in similar applications.
Uniqueness
(S)-beta-Methylphenethyl acetate is unique due to its chiral center, which imparts optical activity and can lead to different biological activities compared to its racemic or other enantiomeric forms. Its specific aroma profile also makes it distinct in the flavor and fragrance industries.
Eigenschaften
CAS-Nummer |
50373-50-7 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
[(2S)-2-phenylpropyl] acetate |
InChI |
InChI=1S/C11H14O2/c1-9(8-13-10(2)12)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3/t9-/m1/s1 |
InChI-Schlüssel |
RVPTTWAAIKMYAH-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](COC(=O)C)C1=CC=CC=C1 |
Kanonische SMILES |
CC(COC(=O)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




